![molecular formula C14H14ClNO5 B3083440 (4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-47-0](/img/structure/B3083440.png)
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one, commonly referred to as CMPO, is an organic compound belonging to the oxazolone family. This compound has been studied extensively for its various applications in scientific research. CMPO has been used in various fields such as biochemistry, pharmacology, and organic synthesis.
Scientific Research Applications
Nonlinear Optical Properties
A study conducted by Murthy et al. (2013) explored the third-order nonlinear optical properties of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, which are structurally related to (4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one. These compounds showed significant optical limiting behavior at 532 nm, indicating potential applications in photonics and optical technologies (Murthy et al., 2013).
Synthesis and Applications in Organic Chemistry
Patil and Luzzio (2016) discussed the use of 2-(halomethyl)-4,5-diphenyloxazoles, closely related to the compound , as reactive scaffolds in organic synthesis. These compounds are versatile in synthesizing various derivatives, demonstrating their utility in developing new chemical entities for various applications (Patil & Luzzio, 2016).
Antimicrobial Activity
Nguyen et al. (2019) investigated compounds structurally similar to this compound for their antimicrobial properties. They found that these compounds exhibited activity against various strains of bacteria, molds, and yeasts, suggesting potential applications in developing new antimicrobial agents (Nguyen et al., 2019).
Anticancer Activity
Romagnoli et al. (2017) synthesized and evaluated a series of 2-methyl-4,5-disubstituted oxazoles, which are structurally related to the compound , for their antiproliferative activity against cancer cell lines. They found significant activity, indicating the potential of these compounds in cancer research and therapy (Romagnoli et al., 2017).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-18-11-5-8(6-12(19-2)13(11)20-3)4-9-10(7-15)16-21-14(9)17/h4-6H,7H2,1-3H3/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKZWNDBBGXNZ-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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